Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate
Description
Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate is a synthetic organic compound known for its vibrant red color. It is commonly used as a pigment and dye in various industrial applications. The compound is characterized by its stability and resistance to light, making it a valuable component in the production of long-lasting colorants.
Properties
CAS No. |
1248-18-6 |
|---|---|
Molecular Formula |
C20H14N2NaO4S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26); |
InChI Key |
OOXCWLHRJLDZJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate involves a diazotization reaction followed by coupling. The process begins with the diazotization of 2-naphthol, which is achieved by reacting it with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with another molecule of 2-naphthol under alkaline conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors. The diazotization step involves adding 2-naphthol to a mixture of water and hydrochloric acid, followed by the gradual addition of sodium nitrite. The temperature is maintained at around 0-5°C to ensure the stability of the diazonium salt. The coupling reaction is then performed by adding the diazonium solution to an alkaline solution of 2-naphthol, with continuous stirring to ensure complete reaction. The final product is isolated by filtration, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group results in the formation of amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or acetic anhydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can be reduced to form amines, which can then interact with biological molecules. The hydroxyl group also plays a role in the compound’s reactivity, allowing it to participate in hydrogen bonding and other interactions. These properties make it useful in various applications, including as a dye and in drug delivery systems .
Comparison with Similar Compounds
- Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate
- Sodium 2-[(2-Hydroxyphenyl)Azo]Naphthalenesulphonate
- Sodium 2-[(2-Hydroxy-1-naphthyl)Azo]Benzene-1-sulphonate
Comparison: this compound is unique due to its high stability and resistance to light, making it more suitable for applications requiring long-lasting color. Its structural features, such as the presence of two naphthalene rings, contribute to its distinct properties compared to other similar compounds .
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